(R)-p-Chlorophenyl Phenyl Sulfoxide: Technical Compendium & Synthesis Guide
(R)-p-Chlorophenyl Phenyl Sulfoxide: Technical Compendium & Synthesis Guide
Topic: (R)-p-Chlorophenyl phenyl sulfoxide CAS registry number and identifiers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-p-Chlorophenyl phenyl sulfoxide (also known as (R)-1-chloro-4-(phenylsulfinyl)benzene) is a chiral organosulfur compound characterized by a stereogenic sulfur center. Unlike achiral sulfones, the sulfoxide moiety possesses a lone pair of electrons and an oxygen atom arranged in a stable pyramidal geometry, imparting optical activity.
This compound serves as a critical intermediate in the synthesis of enantiopure pharmaceuticals (e.g., antihistamines, neuroprotective agents) and as a chiral ligand in asymmetric catalysis. This guide provides validated identifiers, physical properties, and detailed protocols for its stereoselective synthesis.
Chemical Identity & Identifiers
The precise identification of this compound is often complicated by the existence of its achiral sulfone analog and the bis-chloro derivative. Researchers must verify the oxidation state (sulfoxide vs. sulfone) and substitution pattern (mono- vs. di-chloro) before procurement or synthesis.
Identity Matrix
| Parameter | Value / Description |
| Chemical Name | (R)-1-chloro-4-(phenylsulfinyl)benzene |
| Common Name | (R)-p-Chlorophenyl phenyl sulfoxide |
| CAS Registry Number (R-isomer) | 2184973-82-6 (Specific Enantiomer) |
| CAS Registry Number (Racemate) | 1016-82-6 (General/Racemate) |
| Molecular Formula | C₁₂H₉ClOS |
| Molecular Weight | 236.72 g/mol |
| SMILES (Isomeric) | O=C2=CC=CC=C2 |
| InChI Key | Derivative specific; verify against racemate key:[1][2] KJGYFISADIZFEL-UHFFFAOYSA-N (Racemate base) |
| Stereocenter | Sulfur (S) in a pyramidal geometry |
Critical Warning: Do not confuse with Bis(4-chlorophenyl) sulfoxide (CAS 3085-42-5), which has chlorine atoms on both phenyl rings, or 4-Chlorophenyl phenyl sulfone (CAS 80-00-2), which is the achiral over-oxidation product.
Stereochemical Analysis
The chirality of (R)-p-chlorophenyl phenyl sulfoxide arises from the sulfur atom, which is bonded to four different groups: a phenyl ring, a p-chlorophenyl ring, an oxygen atom, and a lone pair of electrons.
Configuration Assignment
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Priority Rules (Cahn-Ingold-Prelog):
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(R)-Configuration: When viewing the molecule with the lone pair pointing away, the sequence O → p-Cl-Ph → Ph traces a clockwise direction.
Figure 1: Cahn-Ingold-Prelog priority assignment for the chiral sulfur center.
Synthesis Protocols
Producing enantiopure (R)-p-chlorophenyl phenyl sulfoxide requires asymmetric induction. Two primary methods are industry standards: Asymmetric Oxidation (Kagan Modification) and Nucleophilic Substitution (Andersen Synthesis) .
Method A: Catalytic Asymmetric Oxidation (Kagan Protocol)
This method uses a titanium-tartrate complex to catalyze the oxidation of the sulfide precursor. It is preferred for scalability.
Precursor: 4-Chlorophenyl phenyl sulfide (CAS 1016-82-6, sulfide form). Reagents: Ti(OiPr)₄, (+)-Diethyl Tartrate ((+)-DET), Cumene Hydroperoxide (CHP).
Protocol:
-
Catalyst Formation: In a flame-dried flask under Argon, dissolve Ti(OiPr)₄ (1.0 eq) and (+)-DET (2.0 eq) in anhydrous CH₂Cl₂ at 25°C. Stir for 20 minutes to form the chiral Lewis acid complex.
-
Water Addition: Add exactly 1.0 eq of H₂O. This step is crucial for modifying the catalyst structure to enhance enantioselectivity (Kagan’s modified procedure). Stir for 30 minutes.
-
Substrate Addition: Cool the mixture to -20°C. Add 4-chlorophenyl phenyl sulfide (1.0 eq).
-
Oxidation: Add Cumene Hydroperoxide (1.1 eq) dropwise over 1 hour. Maintain temperature at -20°C for 15–24 hours.
-
Quench & Workup: Quench with water/sodium sulfite. Extract with CH₂Cl₂.
-
Purification: Silica gel chromatography (Hexane/EtOAc). Recrystallization may be required to upgrade ee (enantiomeric excess).
Note: The use of (+)-DET typically yields the (R)-sulfoxide for alkyl-aryl sulfoxides, but for diaryl systems, the bulkiness of the rings can affect the outcome. Verify absolute configuration via optical rotation or chiral HPLC.
Method B: Andersen Synthesis (Nucleophilic Substitution)
This method relies on the stereospecific substitution of a chiral sulfinate ester by a Grignard reagent. It proceeds with inversion of configuration at the sulfur atom.[5]
Precursor: (-)-Menthyl (S)-p-chlorobenzenesulfinate.
Protocol:
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Reagent Prep: Prepare Phenylmagnesium bromide (PhMgBr) in anhydrous ether.
-
Substitution: Dissolve (-)-menthyl (S)-p-chlorobenzenesulfinate in anhydrous benzene or toluene.
-
Reaction: Add the Grignard reagent dropwise at 0°C. The nucleophilic phenyl group attacks the sulfur, displacing the menthyl alkoxide with inversion.
-
Result: The (S)-sulfinate precursor yields the (R)-sulfoxide .
Figure 2: Workflow for the asymmetric oxidation of the sulfide precursor.
Physical Properties & Characterization
Data for the specific (R)-enantiomer is less ubiquitous than the racemate. The values below represent established ranges for high-purity samples.
| Property | Data | Notes |
| Physical State | White crystalline solid | Racemate mp is lower than pure enantiomer. |
| Melting Point | 60 – 80 °C (Est.) | Literature varies; Sulfone analog melts at 90-94°C. |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, EtOAc | Poor solubility in water.[2] |
| Chiral HPLC | Chiralcel OD-H or AD-H | Typical mobile phase: Hexane/iPrOH (90:10). |
| Optical Rotation | Sign depends on solvent; typically dextrorotatory (+) in acetone/chloroform for (R) in similar diaryl systems, but must be experimentally verified per batch. |
Applications in Drug Development[6]
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Chiral Auxiliary: The sulfinyl group acts as a directing group in C-H activation and nucleophilic additions, leveraging the steric difference between the lone pair and the oxygen.
-
Pharmaceutical Intermediate: Used in the synthesis of piperazine-based antihistamines (e.g., Cetirizine analogs) where the chirality of the phenyl-chlorophenyl methine center is derived from the sulfoxide precursor.
-
Ligand Synthesis: Precursor for chiral S,N-ligands used in transition metal catalysis.
References
-
Sigma-Aldrich. (R)-p-Chlorophenyl phenyl sulfoxide Product Page (CAS 2184973-82-6). Retrieved from [2]
-
PubChem. 4-Chlorophenyl phenyl sulfoxide (Compound Summary). National Library of Medicine. Retrieved from
- Kagan, H. B., & Rebiere, F. (1998). Stereoselective synthesis of sulfoxides. Synlett.
-
ChemicalBook. (p-Chlorophenyl)(phenyl) sulfoxide CAS 1016-82-6.[6] Retrieved from
-
Drabowicz, J., & Mikolajczyk, M. (1982). Sulfoxides.[5][7][8][9] In Organic Sulfur Chemistry. (Detailed discussion on Andersen Synthesis).
Sources
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- 2. 4-Chlorophenyl phenyl sulfone = 97 80-00-2 [sigmaaldrich.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (p-Chlorophenyl)(phenyl) sulfoxide CAS#: 1016-82-6 [chemicalbook.com]
- 7. 4-Chlorophenyl Sulfoxide | 3085-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. p-Chlorophenyl methyl sulfoxide | CASRN 934-73-6 | DTXSID8023975 | IRIS | US EPA, ORD [iris.epa.gov]
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